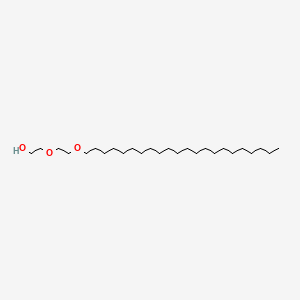![molecular formula C10H10N2O B1355515 2-[4-(Cyanomethyl)phenyl]acetamide CAS No. 99071-55-3](/img/structure/B1355515.png)
2-[4-(Cyanomethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Cyanomethyl)phenyl]acetamide” is a biochemical compound with the CAS Number: 99071-55-3 . It has a molecular weight of 174.2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[4-(cyanomethyl)phenyl]acetamide . The InChI code for this compound is 1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The storage temperature for this compound is between 2 to 8 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
- 2-[4-(Cyanomethyl)phenyl]acetamide and its derivatives have been synthesized and characterized for various scientific purposes. For instance, Yang Man-li (2008) discussed the synthesis of novel compounds using 3-fluoro-4-cyanophenol, a primary compound, to create substituted phenyl acetamides (Yang Man-li, 2008).
Radiosynthesis Applications
- In the field of radiosynthesis, derivatives of 2-[4-(Cyanomethyl)phenyl]acetamide are utilized. B. Latli and J. Casida (1995) described the synthesis of chloroacetanilide herbicide and dichloroacetamide safener using compounds related to 2-[4-(Cyanomethyl)phenyl]acetamide for studies on metabolism and mode of action (B. Latli & J. Casida, 1995).
Molecular Structure Analysis
- Analysis of molecular structures often involves compounds like 2-[4-(Cyanomethyl)phenyl]acetamide. K. Saravanan et al. (2016) studied the crystal structure of a related acetamide compound, providing insights into molecular interactions and hydrogen bonding (K. Saravanan et al., 2016).
Development of Novel Derivatives
- The development of novel derivatives for biological applications is a key area of research. A. Fadda et al. (2010) used 2-Cyano-N-(tetrahydrocarbazole)acetamide, related to 2-[4-(Cyanomethyl)phenyl]acetamide, for synthesizing new arylazocarbazole derivatives (A. Fadda et al., 2010).
Enzyme Catalysis
- Research also extends to the field of enzyme catalysis. Ingvild T. Lund et al. (2016) synthesized enantiomers of a compound related to 2-[4-(Cyanomethyl)phenyl]acetamide using lipase B from Candida antarctica, demonstrating the potential for chiral synthesis in drug development (Ingvild T. Lund et al., 2016).
Antimicrobial Studies
- Antimicrobial studies frequently involve derivatives of 2-[4-(Cyanomethyl)phenyl]acetamide. Samreen Gul et al. (2017) synthesized and evaluated a series of oxadiazole compounds, showcasing their potential in antimicrobial applications (Samreen Gul et al., 2017).
Molecular Docking Analysis
- G. Bharathy et al. (2021) investigated the electronic and biological interactions of a related compound, demonstrating the use of molecular docking analysis in drug discovery (G. Bharathy et al., 2021).
Photochemical Reactions
- M. Mella et al. (2004) explored photochemical reactions involving a phenyl cation and compounds similar to 2-[4-(Cyanomethyl)phenyl]acetamide, contributing to the understanding of reaction mechanisms in organic chemistry (M. Mella et al., 2004).
QSAR Studies
- N. Desai et al. (2008) conducted QSAR studies on acetamide derivatives, which is essential for predicting the properties and activities of new drug molecules (N. Desai et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5,7H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWFGMDHQLLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558997 |
Source


|
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyanomethyl)phenyl]acetamide | |
CAS RN |
99071-55-3 |
Source


|
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Cyanomethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














